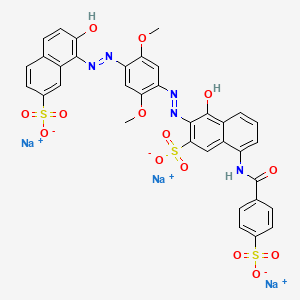
3-Butyl-5-(phenylmethyl)-3-(trimethylsilyl)-2-pyrrolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Butyl-5-(phenylmethyl)-3-(trimethylsilyl)-2-pyrrolidinone is a synthetic organic compound that belongs to the class of pyrrolidinones This compound is characterized by the presence of a butyl group, a phenylmethyl group, and a trimethylsilyl group attached to the pyrrolidinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-5-(phenylmethyl)-3-(trimethylsilyl)-2-pyrrolidinone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidinone Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrolidinone ring.
Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides under basic conditions.
Attachment of the Phenylmethyl Group: The phenylmethyl group is typically introduced through Friedel-Crafts alkylation using benzyl chloride and a Lewis acid catalyst.
Incorporation of the Trimethylsilyl Group: The trimethylsilyl group is introduced using trimethylsilyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Butyl-5-(phenylmethyl)-3-(trimethylsilyl)-2-pyrrolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trimethylsilyl group, where nucleophiles replace the trimethylsilyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with alcohol or amine functional groups.
Substitution: Substituted derivatives with various functional groups replacing the trimethylsilyl group.
Applications De Recherche Scientifique
3-Butyl-5-(phenylmethyl)-3-(trimethylsilyl)-2-pyrrolidinone has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Butyl-5-(phenylmethyl)-3-(trimethylsilyl)-2-pyrrolidinone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target proteins. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Butyl-5-(phenylmethyl)-2-pyrrolidinone: Lacks the trimethylsilyl group, which may affect its reactivity and biological activity.
3-Butyl-3-(trimethylsilyl)-2-pyrrolidinone: Lacks the phenylmethyl group, which may influence its chemical properties and applications.
5-(Phenylmethyl)-3-(trimethylsilyl)-2-pyrrolidinone: Lacks the butyl group, which may alter its solubility and interaction with other molecules.
Uniqueness
3-Butyl-5-(phenylmethyl)-3-(trimethylsilyl)-2-pyrrolidinone is unique due to the presence of all three functional groups (butyl, phenylmethyl, and trimethylsilyl) on the pyrrolidinone ring. This combination of groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
97562-05-5 |
|---|---|
Formule moléculaire |
C18H29NOSi |
Poids moléculaire |
303.5 g/mol |
Nom IUPAC |
5-benzyl-3-butyl-3-trimethylsilylpyrrolidin-2-one |
InChI |
InChI=1S/C18H29NOSi/c1-5-6-12-18(21(2,3)4)14-16(19-17(18)20)13-15-10-8-7-9-11-15/h7-11,16H,5-6,12-14H2,1-4H3,(H,19,20) |
Clé InChI |
JPKZHEICWPULJF-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1(CC(NC1=O)CC2=CC=CC=C2)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


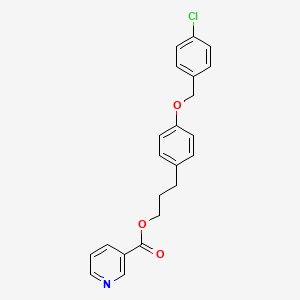
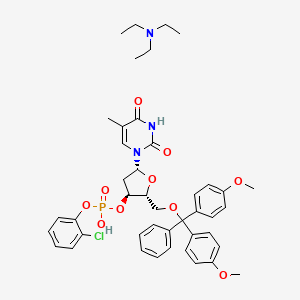
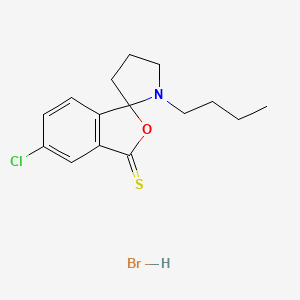
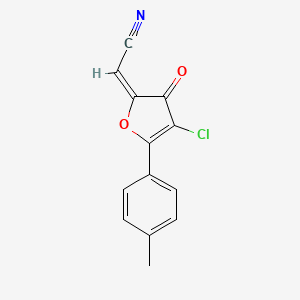
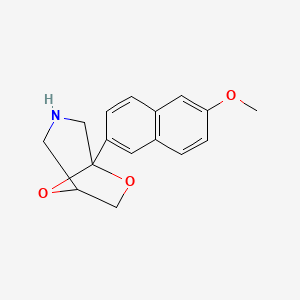
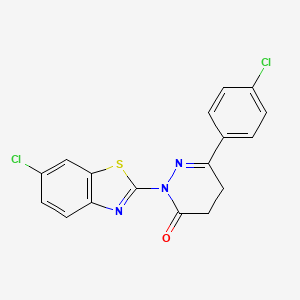

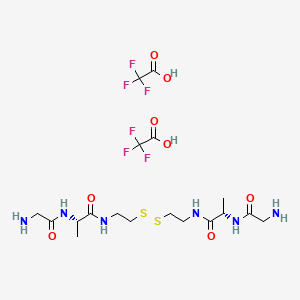
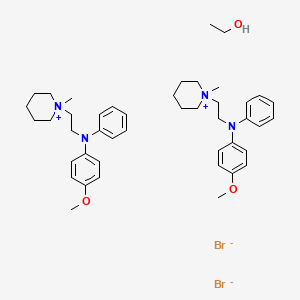
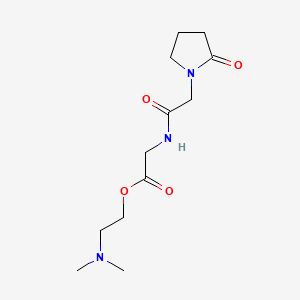

![5-[[4-Chloro-2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile](/img/structure/B15186929.png)

